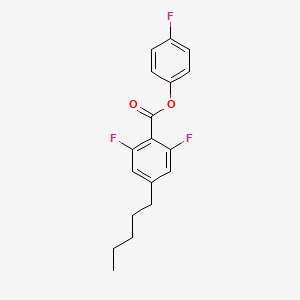
4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate is a chemical compound characterized by the presence of fluorine atoms and a pentyl group attached to a benzoate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate typically involves the esterification of 4-fluorophenol with 2,6-difluoro-4-pentylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the benzoate moiety.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, e.g., amino or thiol derivatives.
Oxidation: Oxidized benzoate derivatives.
Reduction: Reduced benzoate derivatives.
Hydrolysis: 4-Fluorophenol and 2,6-difluoro-4-pentylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate has several applications in scientific research:
Materials Science: Used in the development of advanced materials with specific properties such as high thermal stability and unique optical characteristics.
Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical structure and reactivity.
Biological Studies: Employed in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing its overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyano-3-fluorophenyl 4-pentylbenzoate: Similar in structure but with a cyano group instead of a fluorine atom.
2,6-Difluoro-4-formylphenylboronic acid pinacol ester: Shares the difluoro-phenyl structure but differs in functional groups and applications.
Uniqueness
4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate is unique due to the combination of fluorine atoms and a pentyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These characteristics make it suitable for specific applications where other similar compounds may not perform as effectively .
Eigenschaften
CAS-Nummer |
142000-77-9 |
|---|---|
Molekularformel |
C18H17F3O2 |
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
(4-fluorophenyl) 2,6-difluoro-4-pentylbenzoate |
InChI |
InChI=1S/C18H17F3O2/c1-2-3-4-5-12-10-15(20)17(16(21)11-12)18(22)23-14-8-6-13(19)7-9-14/h6-11H,2-5H2,1H3 |
InChI-Schlüssel |
ZENGVKPOGJWUSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=C(C(=C1)F)C(=O)OC2=CC=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


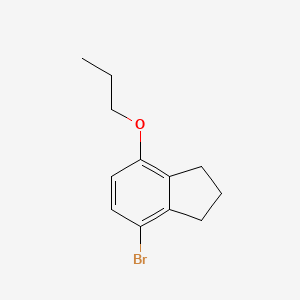
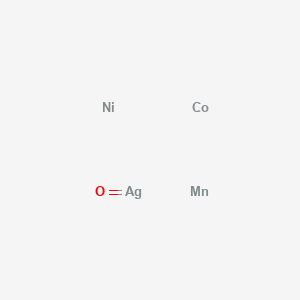
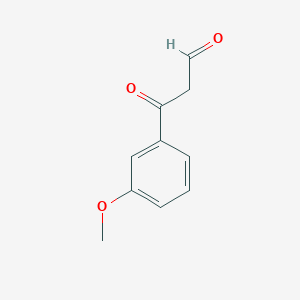

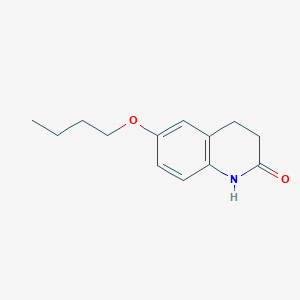
![3-Pyridinol, 2-[(1-ethylpropyl)amino]-](/img/structure/B12530185.png)
![Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-](/img/structure/B12530187.png)
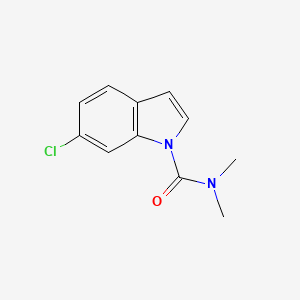
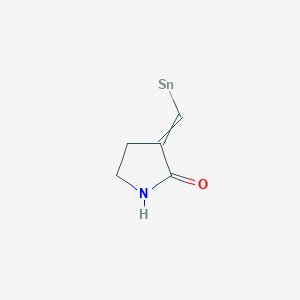
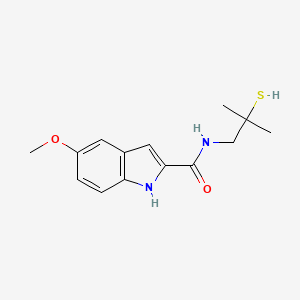
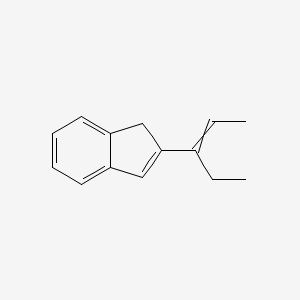
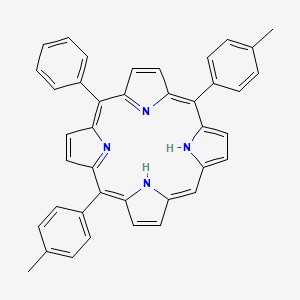
![10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL](/img/structure/B12530213.png)

